TASP0390325 - 1642187-96-9

TASP0390325

Catalog Number: EVT-283495
CAS Number: 1642187-96-9
Molecular Formula: C25H30Cl2FN5O
Molecular Weight: 554.4444
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TASP0390325 is a potent and orally active V1B receptor antagonist with antidepressant and anxiolytic activities in rodents.
Synthesis Analysis

The synthesis of TASP0390325 involves several intricate chemical processes. The compound is synthesized through a series of reactions that include the use of specific precursors and reagents. For example, the production of TASP0390325 has been documented to involve ^11C radiolabeling techniques, where carbon-11 is incorporated into the molecular structure for imaging purposes in positron emission tomography (PET) studies. The synthesis typically requires high-performance liquid chromatography (HPLC) for purification, ensuring that the final product exhibits high radiochemical purity—greater than 98.5%—and specific activity around 93 ± 18 GBq/μmol .

Technical Details

  • Radiolabeling: Carbon-11 is produced through bombardment processes and subsequently incorporated into the compound.
  • Purification: HPLC is employed using a SunFire C18 column with a mobile phase that consists of acetonitrile and phosphoric acid.
  • Final Product Characteristics: The final synthesized product is dissolved in sodium phosphate solution for injection.
Molecular Structure Analysis

Data

  • Molecular Weight: Not specified in the sources but can be inferred from structural data.
  • Functional Groups: Likely includes aromatic rings and nitrogen-containing moieties typical of receptor antagonists.
Chemical Reactions Analysis

TASP0390325 undergoes various chemical reactions during its synthesis, primarily involving:

  • Nucleophilic Substitution: This may occur during the formation of specific bonds within the molecule.
  • Deprotection Steps: Common in synthetic organic chemistry to reveal active sites on the molecule.
  • Cyclization Reactions: Potentially forming cyclic structures that enhance binding affinity to the V1B receptor.

Technical Details

The reactions are conducted under controlled conditions, often requiring specific temperatures and solvents to ensure optimal yields and purity.

Mechanism of Action

TASP0390325 functions as an antagonist at the vasopressin V1B receptor. By binding to this receptor without activating it, TASP0390325 inhibits the downstream signaling pathways typically triggered by vasopressin. This action can lead to reduced secretion of adrenocorticotropic hormone (ACTH), which is often elevated during stress responses.

Process

  1. Receptor Binding: TASP0390325 binds competitively to the V1B receptor.
  2. Signal Inhibition: The binding prevents vasopressin from activating its receptor.
  3. Physiological Effects: Results in decreased ACTH levels and modulation of stress response pathways, potentially alleviating symptoms associated with depression and anxiety disorders .
Physical and Chemical Properties Analysis

While specific physical properties such as melting point or boiling point are not provided in the available literature, general properties can be inferred based on similar compounds:

  • Solubility: Likely soluble in organic solvents; specific solubility data would depend on experimental conditions.
  • Stability: Expected to be stable under standard laboratory conditions but may require protection from light or moisture.

Relevant Data

  • Chemical Stability: Stability studies would typically assess degradation over time under various environmental conditions.
Applications

TASP0390325 has significant potential applications in scientific research and clinical settings:

  • Antidepressant Development: As a vasopressin V1B receptor antagonist, it shows promise for treating major depressive disorder (MDD) and generalized anxiety disorder by modulating HPA axis activity .
  • Pharmacological Studies: Used in preclinical models to understand its effects on mood regulation and stress response mechanisms .
Introduction to TASP0390325

Pharmacological Context of Vasopressin V1B Receptor Antagonism

The V1B receptor, predominantly expressed in pituitary corticotrophs and limbic brain regions, potentiates adrenocorticotropic hormone (ACTH) release and integrates stress responses. TASP0390325 binds human V1B receptors with high affinity (Ki = 0.19 nM), demonstrating >1,000-fold selectivity over V1A, V2, and oxytocin receptors in vitro [1] [8]. Functionally, it blocks AVP-induced intracellular Ca2+ mobilization (IC50 = 0.43 nM), confirming potent antagonism. In vivo, oral administration (3 mg/kg) in rats inhibits ACTH secretion by 85% following CRF/desmopressin challenge, establishing target engagement at pituitary V1B receptors [4] [5]. This specificity enables precise modulation of HPA axis hyperactivity without affecting water balance (V2-mediated) or cardiovascular function (V1A-mediated).

Table 1: Binding Affinity Profile of TASP0390325

Receptor TypeKi (nM)Selectivity Ratio vs. V1B
V1B (Human)0.19 ± 0.021
V1A (Human)920 ± 1404,842
V2 (Human)>10,000>52,632
Oxytocin (Human)1,420 ± 2607,474

Data derived from competitive binding assays using transfected cell membranes [4] [8].

Role of HPA Axis Dysregulation in Neuropsychiatric Disorders

HPA axis hyperactivity—characterized by cortisol hypersecretion, impaired negative feedback, and elevated corticotropin-releasing factor (CRF)/AVP—is observed in 40-60% of major depressive disorder (MDD) patients [2] [9]. Chronic stress amplifies AVP synthesis in the paraventricular nucleus (PVN), potentiating ACTH release and glucocorticoid output. Clinical studies report elevated AVP immunoreactivity in the PVN of MDD patients compared to controls, correlating with anxiety severity [5] [8]. This dysregulation contributes to neurotoxic effects, including hippocampal atrophy and prefrontal cortex dendritic remodeling, which perpetuate cognitive and affective symptoms [2] [9]. Crucially, HPA abnormalities persist in treatment-resistant cases, highlighting the need for targeted interventions like V1B antagonism.

Limitations of Current Antidepressant and Anxiolytic Therapies

Conventional pharmacotherapies exhibit significant shortcomings:

  • SSRIs/SNRIs: Require 4–6 weeks for initial anxiolytic effects; early exacerbation of anxiety increases dropout rates [3] [7]. Approximately 30–40% of patients exhibit treatment resistance [5].
  • Benzodiazepines: Provide rapid symptom relief but risk dependence, sedation, and cognitive impairment. Withdrawal symptoms often preclude long-term use [7] [10].
  • Corticosterone resistance: Animal models demonstrate that chronic glucocorticoid exposure induces depression-like behaviors unresponsive to conventional antidepressants [4] [5]. TASP0390325 overcomes this limitation by directly targeting glucocorticoid-driven V1B upregulation in the PVN [8].

Rationale for Targeting V1B Receptors in Stress-Related Pathologies

The V1B receptor represents a mechanistically justified target due to its dual role in endocrine and behavioral stress responses:

  • HPA Integration: AVP synergizes with CRF to amplify ACTH release during chronic stress, bypassing glucocorticoid negative feedback [5] [9].
  • Extra-pituitary Effects: V1B receptors in the amygdala, hippocampus, and prefrontal cortex modulate anxiety and fear responses [6] [8]. Genetic studies link p11 deficiency (a depression-associated protein) to V1B-dependent HPA hyperactivity [6].
  • Behavioral Specificity: Unlike benzodiazepines, V1B antagonists reduce "pathological anxiety" (e.g., panic-like responses) without affecting adaptive fear or sedation [4]. In sodium lactate-induced panic models, TASP0390325 (10 mg/kg p.o.) suppresses panic-like behaviors by 70%, comparable to alprazolam but without motor impairment [8].

Table 2: Efficacy of TASP0390325 in Preclinical Behavioral Models

Test ParadigmDose (mg/kg p.o.)Efficacy vs. ControlComparator Drug
Forced Swim Test (Rat)30↓ Immobility: 52%*Fluoxetine: 48%*
Olfactory Bulbectomy (Rat)10Normalizes hyperemotion*Imipramine: Active
Social Interaction (Mouse)30↑ Interaction time: 88%*Diazepam: 95%*
Sodium Lactate Panic (Rat)10↓ Panic responses: 70%*Alprazolam: 75%*
Corticosterone Model (Rat)30↓ Immobility: 45%*Fluvoxamine: Inactive

Statistically significant (p<0.05) vs. vehicle; data pooled from multiple studies [1] [4] [5].

Properties

CAS Number

1642187-96-9

Product Name

TASP0390325

IUPAC Name

2-[2-(3-chloro-4-fluorophenyl)-6-(3-morpholin-4-ylpropoxy)-4-oxopyrido[2,3-d]pyrimidin-3-yl]-N-propan-2-ylacetamide;hydrochloride

Molecular Formula

C25H30Cl2FN5O

Molecular Weight

554.4444

InChI

InChI=1S/C25H29ClFN5O4.ClH/c1-16(2)29-22(33)15-32-24(17-4-5-21(27)20(26)12-17)30-23-19(25(32)34)13-18(14-28-23)36-9-3-6-31-7-10-35-11-8-31;/h4-5,12-14,16H,3,6-11,15H2,1-2H3,(H,29,33);1H

InChI Key

NUIXGNLBPARAII-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)CN1C(=NC2=C(C1=O)C=C(C=N2)OCCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl.Cl

Solubility

Soluble in DMSO

Synonyms

TASP0390325, TASP 0390325, TASP-0390325

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.